molecular formula C4H5N B7799973 Methacrylonitrile CAS No. 25067-61-2

Methacrylonitrile

Cat. No.: B7799973
CAS No.: 25067-61-2
M. Wt: 67.09 g/mol
InChI Key: GYCMBHHDWRMZGG-UHFFFAOYSA-N
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Description

Methacrylonitrile (MAN), with the chemical formula C₄H₅N and molecular weight 67.09 g/mol, is an unsaturated aliphatic nitrile characterized by a methyl group adjacent to its nitrile functionality (CH₂=C(CH₃)CN) . It is a colorless liquid with a pungent odor, primarily utilized as a chemical intermediate in synthesizing polymers such as poly(methyl methacrylate) (PMMA) and acrylonitrile-butadiene-styrene (ABS) resins . These polymers are critical in automotive, construction, and medical industries due to their durability and thermal stability. This compound’s high reactivity enables diverse chemical transformations, including copolymerization and hydrophosphination reactions .

Properties

IUPAC Name

2-methylprop-2-enenitrile
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InChI

InChI=1S/C4H5N/c1-4(2)3-5/h1H2,2H3
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InChI Key

GYCMBHHDWRMZGG-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C#N
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Molecular Formula

C4H5N
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Related CAS

25067-61-2
Record name 2-Propenenitrile, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID1024176
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Molecular Weight

67.09 g/mol
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Physical Description

Methacrylonitrile, stabilized appears as a clear colorless liquid. Less dense than water. Flash point 55 °F. Boiling point 195 °F. Very be toxic by ingestion, inhalation and skin absorption. Used to make plastics and coatings., Colorless liquid with an odor like bitter almonds; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an odor like bitter almonds.
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Boiling Point

194 °F at 760 mmHg (EPA, 1998), 90.3 °C @ 760 mm Hg, 90.3 °C, 195 °F
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Flash Point

55 °F (EPA, 1998), 13 °C, 13 °C (55 °F) open cup, 1.1 °C c.c., 55 °F, 34 °F
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), Miscible with acetone, octane, toluene @ 20-25 °C, Sol in alcohol, ether, In water, 2.54X10+4 mg/l @ 25 °C, Solubility in water at 20 °C: moderate, 3%
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Density

0.8001 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8001 @ 20 °C/4 °C, DENSITY OF SATURATED AIR: 1.17 (AIR= 1), Relative density (water = 1): 0.8, 0.8001, 0.80
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Vapor Density

2.31 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.31 (Air= 1), Relative vapor density (air = 1): 2.3, 2.31
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Vapor Pressure

40 mmHg at 55.04 °F (EPA, 1998), 71.0 [mmHg], 71.2 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 8.66, 71 mmHg at 77 °F, (77 °F): 71 mmHg
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Impurities

Product may be stabilized with 50 ppm the monoethyl ether of hydroquinone.
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Color/Form

Colorless liquid.

CAS No.

126-98-7, 25067-61-2
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Melting Point

-32.4 °F (EPA, 1998), -35.8 °C, -32.4 °F, -32 °F
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methacrylonitrile can be synthesized through various methods. One common method involves the reaction of acetone cyanohydrin with sulfuric acid, followed by dehydration. Another method includes the reaction of isobutylene with hydrogen cyanide in the presence of a catalyst .

Industrial Production Methods

In industrial settings, this compound is typically produced via the ammoxidation of isobutylene. This process involves the reaction of isobutylene, ammonia, and oxygen over a catalyst, usually bismuth molybdate, at high temperatures. The reaction yields this compound, water, and nitrogen as by-products .

Chemical Reactions Analysis

Polymerization Reactions

Methacrylonitrile undergoes both radical and controlled polymerization, forming homopolymers and copolymers with tailored properties.

Free Radical Polymerization

MAN polymerizes via free radical mechanisms, though its reactivity is slower compared to acrylonitrile (AN) due to steric hindrance from the methyl group . Preformed polymer particles ("seed polymers") accelerate the reaction rate by providing nucleation sites .

  • Typical Initiators : Azobisisobutyronitrile (AIBN), peroxides.

  • Conditions : 60–80°C in emulsion or solution (e.g., THF).

  • Key Product : Poly(this compound) (PMAN), used in coatings and elastomers .

Living Polymerization

Aluminum porphyrin initiators enable controlled living polymerization, producing polymers with narrow molecular weight distributions (Mₙ/Mₙ ~1.1–1.3) .

  • Catalyst System : Methylaluminum porphyrin (1 ) + methylaluminum bis(2,6-di-tert-butyl-4-methylphenolate) (3 ).

  • Block Copolymers : PMAN-b-PMMA (poly(methyl methacrylate)) forms micellar aggregates in organic solvents .

Polymerization Method Initiator/CatalystConditionsMₙ/Mₙ*Application
Free Radical AIBN70°C, THF~2.5Elastomers
Living Al-porphyrinRT, THF1.1–1.3Block copolymers

Addition Reactions

The electron-deficient double bond facilitates nucleophilic and electrophilic additions.

Phosphine Addition

Nickel-catalyzed enantioselective hydrophosphination yields chiral 2-cyanopropylphosphines :

  • Catalyst : (Pigiphos)nickel(II) complex.

  • Conditions : Toluene, 28.3°C.

  • Outcome : Up to 94% enantiomeric excess (ee).

Proposed Mechanism :

  • Coordination of MAN to Ni(II).

  • 1,4-Addition of t-Bu₂PH.

  • Rate-determining proton transfer.

Substrate Catalystee (%)Yield (%)
t-Bu₂PH(Pigiphos)Ni(II)9485

Epoxidation

Metabolic epoxidation forms 1-cyano-1-methyloxirane, a reactive intermediate that conjugates with glutathione (GSH) :

  • Enzyme : Cytochrome P450 2E1.

  • Metabolites : N-Acetyl-S-(2-hydroxypropyl)-L-cysteine (urine), thiocyanate (plasma) .

Substitution and Conjugation Reactions

The nitrile group participates in nucleophilic substitutions and bio-conjugation.

Glutathione Conjugation

Direct conjugation with GSH forms S-(2-cyanopropyl) GSH, a detoxification pathway :

  • Enzyme : Glutathione S-transferase.

  • Product : N-Acetyl-S-(2-cyanopropyl)cysteine (urinary metabolite) .

Cyanide Release

Metabolic activation via epoxidation releases cyanide, contributing to toxicity :

  • Species Variability : Maximum blood cyanide levels occur at 1 hr (mice) vs. 3 hrs (rats) .

Copolymerization

MAN copolymerizes with vinyl monomers to enhance material properties:

Comonomer Catalyst/InitiatorKey PropertyApplication
Methyl MethacrylateAl-porphyrin Thermostable micellesDrug delivery
StyreneAIBN Impact resistanceEngineering plastics

Thermodynamic Data

Reaction enthalpies for MAN-related processes (NIST data) :

Reaction ΔrH° (kJ/mol)Method
C₄H₄N⁻ + H⁺ → C₄H₅N1551 ± 8.8Gas-phase G+TS

Scientific Research Applications

Polymer Production

Methacrylonitrile is primarily utilized in the production of polymers and copolymers, which are essential in various industrial applications. Its properties allow it to serve as a building block for:

  • Acrylonitrile-Butadiene-Styrene (ABS) Copolymers : this compound is used as a substitute for acrylonitrile in ABS production, enhancing the material's barrier properties to gases like carbon dioxide, making it particularly useful in packaging for carbonated beverages .
  • Elastomers and Plastics : The compound is also integral in creating elastomers that exhibit improved flexibility and durability, which are crucial in automotive and consumer goods .

Toxicological Research

Given its structural similarity to acrylonitrile, a known carcinogen, this compound has been the subject of extensive toxicological research. The National Toxicology Program (NTP) has conducted multiple studies to assess its toxicity and potential carcinogenic effects:

  • Carcinogenicity Studies : Long-term studies on F344/N rats and B6C3F1 mice have shown that exposure to this compound can lead to significant health issues, including nasal epithelial damage and hematological effects such as anemia . Notably, male rats exhibited greater sensitivity to this compound than females.
  • Dose-Response Relationships : Research indicates a dose-dependent relationship where higher doses resulted in increased toxicity. For instance, significant clinical findings included lethargy and abnormal breathing at doses as low as 60 mg/kg .

Health Impact Assessments

The evaluation of this compound's health impacts is critical for regulatory purposes and occupational safety:

  • Occupational Exposure : this compound is associated with potential risks for workers involved in its production or use. Studies have documented urinary excretion patterns indicating minimal bioaccumulation but significant respiratory elimination, suggesting that inhalation exposure could pose health risks .
  • Regulatory Frameworks : Agencies such as the Environmental Protection Agency (EPA) have reviewed this compound's toxicity profile to inform safety regulations and exposure limits .

Case Study 1: NTP Toxicity Studies

In a 13-week study by the NTP, groups of rats received varying doses of this compound. The findings revealed significant toxicity at higher doses, including weight loss and increased mortality rates among male rats at the highest dose levels .

Dose (mg/kg)Male Rat Survival Rate (%)Female Rat Survival Rate (%)
0100100
608595
120595

Case Study 2: Long-term Carcinogenicity Assessment

A two-year study assessed the long-term effects of this compound on both rats and mice. While no significant increase in tumor incidence was observed, there were notable histopathological changes in nasal tissues of rats exposed to higher doses .

Mechanism of Action

Methacrylonitrile exerts its effects primarily through its ability to polymerize and form stable polymers. The compound’s double bond allows it to undergo addition reactions with various nucleophiles, leading to the formation of diverse derivatives. Additionally, this compound can interact with biological molecules, potentially leading to toxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Properties

Methacrylonitrile is structurally analogous to acrylonitrile (CH₂=CHCN), differing by a methyl substituent on the vinyl group. This structural distinction confers unique physicochemical properties:

Property This compound Acrylonitrile
Molecular Formula C₄H₅N C₃H₃N
Molecular Weight 67.09 g/mol 53.06 g/mol
Boiling Point ~90°C (estimated) 77°C
Reactivity Steric hindrance from methyl group Higher electrophilicity
Key Applications PMMA, specialty ABS Acrylic fibers, nitrile rubber

The methyl group in this compound reduces polymerization rates compared to acrylonitrile but enhances thermal stability in resulting copolymers .

Reactivity and Polymerization Behavior

  • This compound : Participates in radical and anionic polymerization, often copolymerized with styrene or methyl methacrylate to enhance impact resistance. Its steric hindrance slows chain propagation but improves copolymer rigidity .
  • Acrylonitrile : More reactive due to unhindered vinyl group, forming linear polymers like polyacrylonitrile (PAN), a precursor for carbon fibers. It dominates in high-volume applications like acrylic textiles .

This compound’s utility in enantioselective reactions (e.g., hydrophosphination) further distinguishes it, enabling chiral phosphine synthesis with up to 94% enantiomeric excess .

Biological Activity

Methacrylonitrile (MAN) is a nitrile compound widely used in the production of polymers and as an intermediate in organic synthesis. Its biological activity has garnered attention due to its potential toxicity and carcinogenicity. This article reviews the biological effects of this compound based on various studies, focusing on its toxicity, metabolic pathways, and effects on different biological systems.

Acute and Chronic Toxicity

This compound exhibits a range of toxic effects that are dose-dependent. In studies conducted by the National Toxicology Program (NTP), male and female F344/N rats and B6C3F1 mice were administered varying doses of this compound via gavage. The findings indicated:

  • Clinical Symptoms : Symptoms included lethargy, lacrimation, tremors, convulsions, ataxia, and abnormal breathing. Male rats were more sensitive to this compound than females, with higher mortality rates observed at elevated doses (60 mg/kg and 120 mg/kg) .
  • Hematological Effects : There was a significant decrease in hematocrit values, hemoglobin concentrations, and erythrocyte counts, indicating the induction of normocytic, normochromic anemia .
  • Olfactory Epithelium Damage : The primary target organ identified was the olfactory epithelium of the nasal cavity, showing increased incidences of metaplasia and necrosis in treated animals .

Carcinogenic Potential

This compound's structural similarity to acrylonitrile, a known carcinogen, prompted investigations into its carcinogenic potential. However, studies indicated no evidence of carcinogenic activity in male or female rats after prolonged exposure . In vivo tests using Drosophila melanogaster also showed no mutagenic effects .

Metabolism and Excretion

The metabolism of this compound is primarily mediated by cytochrome P450 enzymes. Research highlights include:

  • Metabolic Pathways : this compound is metabolized to several products, including N-acetyl-S-(2-hydroxypropyl)-L-cysteine (NAHPC) and N-acetyl-S-(2-cyanopropyl)-L-cysteine (NACPC). The excretion patterns differ significantly between genetically modified mice lacking CYP2E1 and wild-type mice .
  • Excretion Rates : Studies showed that CYP2E1-deficient mice exhaled a smaller portion of the dose as organic volatiles compared to wild-type mice. Urinary excretion of this compound-derived radioactivity was also significantly lower in these mice .

Study Overview

A notable study involved administering this compound to rats over 14 days at a dose of 100 mg/kg body weight per day. The results indicated significant lung tissue damage, highlighting the respiratory toxicity associated with high levels of exposure .

Study Parameters Findings
Animal Model Rats
Dose 100 mg/kg/day
Duration 14 days
Effects Observed Lung damage

Q & A

Q. What are the common laboratory synthesis methods for methacrylonitrile, and how are reaction conditions optimized?

this compound is typically synthesized via the catalytic ammoxidation of isobutylene, where temperature (e.g., 715°F), feed ratios (e.g., 1:1.5:11 for isobutylene/NH₃/air), and catalyst composition (e.g., mixed metal oxides) are critical variables . Optimization involves adjusting residence time, pressure, and catalyst selectivity to minimize byproducts like acrylonitrile. Purity (99–99.5%) is achieved through fractional distillation, with analytical techniques like GC-MS validating product quality .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Rotational spectroscopy in the mm-wave range (360–500 GHz) is used to analyze hyperfine structures and methyl internal rotation splittings, enabling precise identification in complex matrices like interstellar media . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are standard for structural elucidation, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns .

Q. How do researchers assess the toxicological profile of this compound, and what models are used?

Toxicity studies employ in vitro assays (e.g., cytotoxicity in cell lines) and in vivo models (e.g., rodent inhalation studies) to evaluate acute exposure effects. This compound is not classified as carcinogenic but is a respiratory irritant; its probit function for lethal concentration (LC₅₀) remains undetermined due to insufficient high-quality data . Dose-response relationships are analyzed using regression models, with exposure limits guided by occupational safety guidelines .

Advanced Research Questions

Q. What catalytic systems enable enantioselective reactions with this compound, and what mechanisms are proposed?

Chiral nickel(II) catalysts (e.g., (Pigiphos)Ni) facilitate enantioselective hydrophosphination, achieving up to 94% enantiomeric excess. The mechanism involves 1,4-addition of phosphines to this compound, followed by rate-determining proton transfer, as supported by kinetic isotope effects (kH/kD = 4.6) and DFT calculations . Copper-phosphine-urea bifunctional ligands enable asymmetric 1,3-dipolar cycloaddition, where hydrogen bonding between the urea moiety and this compound controls stereoselectivity .

Q. How do computational methods inform the design of catalysts for this compound reactions?

Density functional theory (DFT) analyses reveal that distortion energy and steric effects between catalysts and substrates dictate enantioselectivity. For example, in Cu-catalyzed cycloadditions, transition-state modeling identifies favorable binding conformations, while interaction energy decomposition clarifies the role of hydrogen bonding . These insights guide ligand modifications to enhance reaction efficiency and selectivity.

Q. What role does this compound play in interstellar chemistry, and how is it detected spectroscopically?

this compound is hypothesized to exist in the interstellar medium (ISM) due to its stability under low-temperature conditions. Detection relies on rotational spectroscopy, where hyperfine splitting patterns (from ¹⁴N quadrupole coupling) and methyl group torsional modes are matched to laboratory data. Observations in molecular clouds like TMC-1 use radio telescopes to identify emission lines at 80–116 GHz .

Methodological Considerations

  • Handling Contradictions in Data :
    Discrepancies in toxicity classifications (e.g., acrylonitrile vs. This compound carcinogenicity) require cross-validation using multiple assays (e.g., Ames test, in vivo tumorigenicity studies) . In synthesis, conflicting yield reports may stem from impurities in feedstock or variations in catalyst activation protocols .

  • Experimental Design for Polymerization Studies :
    Copolymerization with styrene or butadiene is optimized via radical initiators (e.g., AIBN) at 60–80°C. Kinetic studies monitor monomer conversion via ¹H NMR, while gel permeation chromatography (GPC) determines molecular weight distributions .

Key Challenges in Advanced Research

  • Catalyst Deactivation : Nickel and copper catalysts may degrade under prolonged reaction conditions, necessitating ligand stabilization strategies .
  • Interstellar Detection Sensitivity : Low abundance in the ISM requires high-resolution spectrometers (e.g., QUIJOTE) and signal-averaging techniques .

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Feasible Synthetic Routes

Reactant of Route 1
Methacrylonitrile
Reactant of Route 2
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